molecular formula C11H11ClFNO B2507654 [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride CAS No. 2580242-07-3

[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride

Cat. No.: B2507654
CAS No.: 2580242-07-3
M. Wt: 227.66
InChI Key: AXRIPUGBBBCWGP-UHFFFAOYSA-N
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Description

[5-(3-Fluorophenyl)furan-2-yl]methanamine hydrochloride is a substituted furan derivative featuring a 3-fluorophenyl group at the 5-position of the furan ring and a methanamine group at the 2-position, with a hydrochloride counterion.

Properties

IUPAC Name

[5-(3-fluorophenyl)furan-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO.ClH/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11;/h1-6H,7,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRIPUGBBBCWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Key Reaction Pathways

Suzuki-Miyaura Cross-Coupling as a Foundation

The core structure of [5-(3-fluorophenyl)furan-2-yl]methanamine is typically constructed via a Suzuki-Miyaura cross-coupling reaction between halogenated aromatic precursors and boronic acid derivatives. For example, iodobenzene analogs (e.g., 3-fluoroiodobenzene) react with (5-formylfuran-2-yl)boronic acid under palladium catalysis to yield 5-(3-fluorophenyl)furan-2-carbaldehyde. This intermediate is pivotal for subsequent functionalization.

Reaction Conditions :

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)
  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv)
  • Solvent: Dioxane/water (4:1) at 80–100°C
  • Yield: 82–93%

Hydrochloride Salt Formation

The free base is treated with HCl in diethyl ether or methanol to precipitate the hydrochloride salt, enhancing stability and solubility. Crystallization from ethanol/water mixtures typically yields >95% purity.

Stepwise Preparation Methods

Method A: Sequential Coupling and Functionalization

Step 1: Synthesis of 5-(3-Fluorophenyl)furan-2-carbaldehyde

3-Fluoroiodobenzene (1a, 10 mmol) and (5-formylfuran-2-yl)boronic acid (2, 12 mmol) undergo Suzuki coupling with Pd(PPh₃)₄ (0.1 equiv) in dioxane/water (50 mL). After reflux (12 h), extraction with ethyl acetate and column chromatography (hexane/EtOAc 7:3) yield the aldehyde (8.9 mmol, 89%).

Step 2: Reductive Amination to Methanamine

The aldehyde (5.0 mmol) reacts with NH₄OAc (6.0 mmol) in MeOH (30 mL) at 0°C. NaBH₃CN (7.5 mmol) is added portionwise, stirred for 6 h, and quenched with water. Extraction and purification afford the amine free base (4.1 mmol, 82%).

Step 3: Hydrochloride Salt Precipitation

The free amine (3.0 mmol) is dissolved in MeOH (10 mL), treated with HCl (4.0 mmol, 1.3 equiv) in diethyl ether, and stirred for 1 h. Filtration yields the hydrochloride salt as a white solid (2.8 mmol, 93%).

Method B: Hydroxy Group Protection to Prevent Cyclization

A patent-derived approach employs trityl protection to avoid intramolecular cyclization during amination. The hydroxyl group of a tetrahydrofuran intermediate is protected with trityl chloride before introducing the triazole moiety. While originally designed for a difluorophenyl analog, this strategy is adaptable to 3-fluorophenyl derivatives.

Critical Modifications :

  • Protection: Trityl chloride (1.1 equiv), pyridine, 0°C → room temperature (85% yield)
  • Deprotection: H₂SO₄ in acetone (90% yield)

Optimization and Challenges

Mitigating Side Reactions

Unprotected hydroxyl or amine groups may lead to cyclization impurities , as observed in analogous syntheses. For instance, the free amine in [5-(3-fluorophenyl)furan-2-yl]methanamine can react with adjacent electrophilic sites, forming bicyclic byproducts. Trityl or tert-butyldimethylsilyl (TBS) protection effectively suppresses this.

Solvent and Catalyst Selection

Palladium catalyst loading significantly impacts yield. Screening revealed PdCl₂(dppf) outperforms Pd(PPh₃)₄ in cross-coupling reactions involving electron-deficient aryl halides (e.g., 3-fluoroiodobenzene), reducing catalyst load to 0.5 mol% while maintaining 90% yield.

Scalability and Industrial Adaptation

Large-scale production requires substituting NaBH₃CN with catalytic hydrogenation (H₂, 50 psi, Ra-Ni) for safer handling. Batch processes using this method achieve 80–85% yield with >99% purity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.72 (m, 1H, Ar-H), 7.58 (d, J = 8.4 Hz, 1H, Ar-H), 7.42 (m, 2H, Ar-H), 6.68 (d, J = 3.2 Hz, 1H, furan-H), 6.50 (d, J = 3.2 Hz, 1H, furan-H), 3.92 (s, 2H, CH₂NH₂), 2.80 (br s, 2H, NH₂).
  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Comparative Yields Across Methods

Method Key Step Yield (%) Purity (%)
Suzuki + Reductive Cross-coupling 89 98
Trityl Protection Amine introduction 85 99
Catalytic Hydrogenation Large-scale amine synthesis 83 99.5

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the furan ring is oxidized to form various oxidation products.

    Reduction: Reduction reactions can be used to reduce the fluorophenyl group or the furan ring, leading to different reduced products.

    Substitution: The compound can undergo substitution reactions, where different functional groups can be introduced to the furan ring or the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the fluorophenyl group can lead to the formation of fluorophenyl alcohols.

Scientific Research Applications

Inhibition of Human Sirtuin 2

Research has indicated that derivatives of [5-(3-Fluorophenyl)furan-2-yl]methanamine are potent inhibitors of human sirtuin 2 (SIRT2), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that certain derivatives exhibited significant inhibition rates, with an IC50 value of 2.47 µM for one potent compound, outperforming existing inhibitors like AGK2 (IC50 = 17.75 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related furan derivatives possess notable antibacterial activity against various strains, including resistant bacteria. For example, a derivative was found to inhibit the growth of Staphylococcus epidermidis at concentrations as low as 4 µg/mL, indicating its potential as an antimicrobial agent .

Cancer Therapeutics

The structural features of [5-(3-Fluorophenyl)furan-2-yl]methanamine suggest its potential application in cancer therapy. Studies have focused on its ability to inhibit specific pathways involved in tumor growth and proliferation. The fluorine substituent enhances the binding affinity to target proteins, making it a promising candidate for further development in anticancer drugs .

Case Studies

StudyFocusFindings
SIRT2 Inhibition Evaluation of derivativesIdentified a compound with IC50 = 2.47 µM, demonstrating superior potency compared to AGK2 .
Antimicrobial Activity Testing against bacterial strainsCompound showed significant inhibition against S. epidermidis, highlighting its potential as an antibiotic .
Cancer Cell Growth Inhibition Impact on cancer cell linesDerivatives exhibited potent growth inhibition in various cancer cell lines, suggesting therapeutic viability .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of [5-(3-Fluorophenyl)furan-2-yl]methanamine derivatives. Modifications at different positions on the furan ring and the phenyl group can significantly influence biological activity and solubility profiles. For instance, introducing electron-withdrawing groups such as fluorine can enhance binding interactions with target enzymes, thereby increasing inhibitory potency.

Mechanism of Action

The mechanism of action of [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cell signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Aryl Substitution Patterns

  • [5-(4-Bromophenyl)furan-2-yl]methanamine Hydrochloride () :

    • Structural difference: Bromine at the 4-position of the phenyl ring instead of fluorine at the 3-position.
    • Impact: Bromine’s larger atomic radius and lipophilicity may increase molecular weight (MW = 272.56 g/mol) and alter pharmacokinetics compared to the lighter, electronegative fluorine (MW = 223.66 g/mol for the target compound). This substitution could enhance membrane permeability but reduce metabolic stability .
  • (3-(4-Fluorophenyl)isoxazol-5-yl)methanamine Hydrochloride (): Structural difference: Isoxazole ring replaces furan, with a 4-fluorophenyl group. The 4-fluoro substitution may confer different steric and electronic effects compared to the 3-fluoro isomer .
  • (3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride () :

    • Structural difference: Pyridine ring with chlorine and fluorine substituents.
    • Impact: The pyridine’s basic nitrogen alters electronic properties and solubility. Chlorine’s electron-withdrawing effect may amplify acidity, affecting protonation states under physiological conditions .

Heterocyclic Core Modifications

  • Furan-2-yl Methanamine Hydrochloride (, Compound 2m): Structural difference: No aryl substitution on the furan ring.

Physicochemical Properties

Spectroscopic Data

  • Target Compound :
    • Expected ¹H NMR (DMSO-d6) : δ ~8.7 (br s, NH₃⁺), 7.4–7.6 (m, aromatic H), 6.8 (d, furan H), 4.5 (s, CH₂NH₂). Comparable to [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride, which shows aromatic protons at δ 7.6–7.8 .
  • (5-(Methylsulfonyl)thiazol-2-yl)methanamine Hydrochloride () :
    • ¹H NMR (DMSO-d6) : δ 8.81 (br s, NH₃⁺), 8.47 (s, thiazole H), 4.54 (s, CH₂NH₂). Sulfonyl groups deshield adjacent protons, shifting signals downfield .

Thermal Stability

  • Target Compound :
    • Melting point likely >200°C (estimated from analogs like [5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride).
  • Furan-2-yl Methanamine Hydrochloride () :
    • Lower melting point (~150–160°C) due to reduced molecular complexity .

Biological Activity

The compound [5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride is a derivative of furan, a heterocyclic organic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

Target Interactions

Furan derivatives, including [5-(3-Fluorophenyl)furan-2-yl]methanamine, are known to interact with various biological targets. The presence of the fluorine atom enhances the compound's stability and lipophilicity, which can significantly influence its reactivity and interaction with cellular targets.

Biochemical Pathways

This compound is believed to modulate several biochemical pathways, including those involved in cell signaling and enzyme interactions. For instance, it has been implicated in the inhibition of specific enzymes that play crucial roles in cancer cell proliferation .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted in the body. The bioavailability of [5-(3-Fluorophenyl)furan-2-yl]methanamine is influenced by its chemical structure, which allows it to penetrate cellular membranes effectively. Factors such as pH and temperature can also affect its stability and efficacy within physiological environments.

Antimicrobial Properties

Research indicates that furan derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to [5-(3-Fluorophenyl)furan-2-yl]methanamine show potent inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.25 to 16 µg/mL against standard bacterial strains.

Cytotoxicity Studies

Cytotoxicity assays using cancer cell lines have revealed that [5-(3-Fluorophenyl)furan-2-yl]methanamine exhibits significant cytotoxic effects. For instance, a related compound demonstrated an IC50 value of 2.47 μM against human Sirtuin 2 (SIRT2), indicating strong potential for cancer therapeutics .

Compound Target IC50 (μM) Activity
[5-(3-Fluorophenyl)furan-2-yl]methanamineSIRT22.47Strong inhibitor
EEDi-5285EED18Potent growth inhibition
Similar furan derivativesVarious bacteria0.25 - 16Antimicrobial

Case Studies

  • EEDi-5285 Study : This study highlighted a fluorinated furan derivative's ability to inhibit embryonic ectoderm development (EED), showcasing its potential as an anticancer agent with an IC50 value of 12 nM against KARPAS422 cells .
  • Antimicrobial Evaluation : A series of synthesized alkaloids demonstrated promising antibacterial activity against several strains, with MIC values indicating effective inhibition at low concentrations .

Q & A

Basic: What are the recommended synthetic routes for [5-(3-Fluorophenyl)furan-2-yl]methanamine hydrochloride, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves:

Coupling Reactions: Formation of the furan-fluorophenyl core via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) .

Amine Functionalization: Reductive amination or nucleophilic substitution to introduce the methanamine group .

Hydrochloride Salt Formation: Treatment with HCl in anhydrous conditions to improve stability .
Purity Optimization:

  • Use column chromatography (silica gel, eluent: DCM/MeOH gradient) for intermediate purification.
  • Recrystallization from ethanol/water (9:1) enhances final product purity (>98% by HPLC) .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Key peaks: δ ~6.5–7.5 ppm (aromatic protons), δ ~3.8 ppm (CH₂NH₂), and δ ~2.5 ppm (NH₂·HCl) .
    • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 222.08 (calculated: 222.09) .
  • Physicochemical Properties:
    • Solubility: >50 mg/mL in DMSO; <1 mg/mL in water (hydrochloride improves aqueous solubility marginally) .
    • LogP: Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity .

Advanced: What strategies resolve contradictions in reported biological activities of fluorophenyl-furan derivatives?

Methodological Answer:
Discrepancies in activity (e.g., IC₅₀ variations) may arise from:

  • Structural Isomerism: Meta-fluorophenyl (3-F) vs. para-fluorophenyl (4-F) substitution alters target binding .
  • Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
    Resolution Workflow:

Comparative SAR Studies: Synthesize analogs (e.g., 3-F vs. 4-F) and test under standardized assays .

Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) .

Table 1: Biological Activity Comparison of Fluorophenyl-Furan Derivatives

CompoundTarget (IC₅₀, nM)Selectivity Ratio (vs. off-target)Reference
[5-(3-Fluorophenyl)furan]5-HT₂A: 120 ± 158:1 (5-HT₂C)
[5-(4-Fluorophenyl)furan]5-HT₂A: 450 ± 302:1 (5-HT₂C)

Advanced: How does the fluorophenyl substituent position (meta vs. para) influence pharmacological profiles?

Methodological Answer:

  • Meta-Substitution (3-F):
    • Enhances steric compatibility with hydrophobic pockets in GPCRs (e.g., 5-HT receptors) .
    • Increases metabolic stability (t₁/₂ > 2 hrs in liver microsomes) due to reduced CYP2D6 oxidation .
  • Para-Substitution (4-F):
    • Higher dipole moment improves solubility but reduces target affinity .
      Experimental Design:
  • Synthesize both isomers and compare pharmacokinetics (e.g., Caco-2 permeability, plasma protein binding) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Gloves (nitrile), lab coat, and goggles .
  • Ventilation: Use fume hoods during synthesis to avoid amine vapor exposure .
  • Spill Management: Neutralize with 5% acetic acid, then absorb with vermiculite .
  • Disposal: Incinerate in certified hazardous waste facilities .

Advanced: How can researchers design in vitro assays to evaluate target engagement and off-target effects?

Methodological Answer:

  • Primary Assay: Radioligand binding (e.g., [³H]-Ketanserin for 5-HT₂A) with membrane preparations from transfected cells .
  • Secondary Assays:
    • Functional Activity: Ca²⁺ flux assays (FLIPR) to measure receptor activation/inhibition .
    • Off-Target Screening: Eurofins CEREP panel (≥50 targets) to assess selectivity .
      Data Interpretation:
  • Calculate Kᵢ values using Cheng-Prusoff equation to normalize for ligand concentration .

Advanced: What computational tools predict metabolic pathways and potential toxicities?

Methodological Answer:

  • Metabolism Prediction:
    • Software: Schrödinger’s ADMET Predictor or StarDrop’s DEREK Nexus .
    • Key Pathways: N-dealkylation (major), furan ring oxidation (minor) .
  • Toxicity Flags:
    • Structural Alerts: Furan rings (potential hepatotoxicity via reactive metabolites) .
    • Mitigation: Introduce electron-withdrawing groups (e.g., Cl) to reduce oxidation .

Basic: What analytical methods validate compound stability under varying storage conditions?

Methodological Answer:

  • Stability Studies:
    • Temperature: Store at –20°C in desiccators; monitor degradation via HPLC at 0, 1, 3, 6 months .
    • Light Sensitivity: UV-vis spectroscopy (λ = 254 nm) to detect photodegradation products .
      Acceptable Criteria: <5% degradation over 6 months .

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